molecular formula C11H16O8 B1587065 Tetramethyl 1,1,2,3-Propanetetracarboxylate CAS No. 55525-27-4

Tetramethyl 1,1,2,3-Propanetetracarboxylate

Cat. No.: B1587065
CAS No.: 55525-27-4
M. Wt: 276.24 g/mol
InChI Key: GDCMVQHUKVXNPY-UHFFFAOYSA-N
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Description

Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4) is a methyl ester derivative of propane-1,1,2,3-tetracarboxylic acid, with the molecular formula C₁₁H₁₆O₈ and a molecular weight of 276.24 g/mol . It is widely utilized as a synthetic intermediate in organic chemistry, particularly in the development of polymers, cross-linking agents, and multifunctional carboxylate precursors. Its commercial availability from suppliers like Combi-Blocks and Kesun Biological highlights its relevance in research and industrial applications .

Properties

IUPAC Name

tetramethyl propane-1,1,2,3-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-16-7(12)5-6(9(13)17-2)8(10(14)18-3)11(15)19-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCMVQHUKVXNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387223
Record name Tetramethyl 1,1,2,3-Propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55525-27-4
Record name Tetramethyl 1,1,2,3-Propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

A principal route to tetramethyl 1,1,2,3-propanetetracarboxylate involves the alkylation of dialkyl malonates with α,ω-dihaloalkanes under basic conditions. This approach exploits the nucleophilic substitution of halogen atoms in dihaloalkanes by the malonate carbanion to form tetraalkyl alkanetetracarboxylates.

  • Starting materials: Dialkyl malonate (e.g., dimethyl malonate) and α,ω-dihaloalkane (e.g., 1,3-dibromopropane).
  • Base: Strong bases such as alkali metal alkoxides (e.g., sodium or magnesium ethoxide).
  • Solvent: Lower alkanols such as ethanol.
  • Reaction: The malonate anion generated by deprotonation attacks the dihaloalkane, resulting in the formation of the tetracarboxylate ester.

This method was originally described by Meincke et al. (1935) for similar tetraesters and has been adapted for tetramethyl derivatives.

Specific Example for this compound

The reaction of dimethyl malonate with 1,3-dibromopropane in the presence of sodium or magnesium ethoxide in ethanol yields this compound. The reaction proceeds via a double alkylation mechanism to form the tetraester.

Alternative Synthetic Routes

From Formaldehyde and Dialkyl Malonate

Another classical approach involves the condensation of formaldehyde with dialkyl malonate to form tetraester intermediates, which can then be converted to the target compound after appropriate reduction or modification steps.

  • This method was reported by Haworth (1898) for the preparation of tetraethyl 1,1,3,3-propanetetracarboxylate, which is structurally analogous and can be adapted for methyl esters.

Summary Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Key Notes Reference
Alkylation of dialkyl malonate Dimethyl malonate, 1,3-dibromopropane Sodium/magnesium ethoxide, ethanol, reflux Double alkylation to form tetraester
Condensation with formaldehyde Dialkyl malonate, formaldehyde Acid/base catalysis, controlled temperature Forms tetraester intermediates, followed by reduction
Photochemical isomerization (related) Vinyl acetals, iron pentacarbonyl catalyst UV irradiation, reflux in pentane, inert atmosphere Used for related di(ketene acetal) intermediates

Research Findings and Considerations

  • Yield and Purity: The alkylation method typically affords high yields of the tetraester with good purity, especially when using controlled stoichiometry and strong bases.
  • Reaction Control: Maintaining inert atmosphere and dry conditions is crucial to prevent hydrolysis or side reactions.
  • Solvent Effects: Lower alkanols like ethanol provide good solubility and facilitate the base-catalyzed alkylation.
  • Scale-Up: Literature and patent reports demonstrate scalability of these methods, with reaction volumes up to tens of liters under controlled conditions.
  • Product Characterization: The final this compound is typically characterized by NMR, IR spectroscopy, and GC analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 1,1,2,3-Propanetetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

TMPT has the molecular formula C11H16O8C_{11}H_{16}O_8 and a molecular weight of 276.24 g/mol. It features four carboxylate groups attached to a propane backbone, enhancing its reactivity and making it suitable for multiple applications. The compound is typically found as a pale yellow liquid with a boiling point of approximately 150 °C at 3 mmHg .

Organic Synthesis

TMPT serves as an important building block in organic synthesis due to its tetracarboxylate structure. Its multiple functional groups allow for various chemical reactions:

  • Bifunctional Linker : TMPT can act as a bifunctional linker in protein-protein interaction studies. The presence of four carboxylate groups enables researchers to tether proteins together, facilitating the investigation of their interactions.
  • Synthetic Pathways : TMPT is utilized in the synthesis of complex organic molecules. Its structure allows for reactions that can lead to the formation of various derivatives useful in pharmaceuticals and agrochemicals .

Biochemical Applications

TMPT's role in biochemistry is primarily linked to its ability to influence biological systems:

  • Proteomics Research : The compound has shown potential in proteomics for studying protein interactions and dynamics. Its ability to form stable complexes can help elucidate cellular pathways and metabolic processes .
  • Metabolic Studies : While specific biological effects are not extensively documented, compounds with similar structures often exhibit interactions with cellular pathways. TMPT may influence metabolic processes, warranting further research into its biological roles.

Material Science

In material science, TMPT's chemical properties lend themselves to various applications:

  • Polymer Chemistry : TMPT can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its carboxylate groups can participate in cross-linking reactions, improving the mechanical properties of polymers .
  • Nanotechnology : The compound's reactivity allows it to be used in the synthesis of nanoparticles and nanocomposites, which have applications ranging from drug delivery systems to advanced materials .

Case Study 1: Protein-Protein Interaction Studies

Research has demonstrated that TMPT can be effectively used as a bifunctional linker to study weak protein-protein interactions that are otherwise challenging to detect. By tethering proteins using TMPT, researchers have successfully mapped interaction networks within cells.

Case Study 2: Polymer Development

In a study focusing on polymer chemistry, TMPT was incorporated into polymer blends to enhance thermal stability and mechanical strength. The resulting materials exhibited improved performance compared to traditional polymers without such modifications .

Mechanism of Action

The mechanism of action of Tetramethyl 1,1,2,3-Propanetetracarboxylate depends on the specific reactions it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tetramethyl 1,1,2,3-propanetetracarboxylate are best understood when compared to positional isomers and alkyl ester analogs. Below is a detailed analysis:

2.1 Positional Isomers
2.1.1 Tetramethyl 1,1,3,3-Propanetetracarboxylate (CAS 28781-92-2)
  • Molecular Formula : C₁₁H₁₆O₈ (identical to the 1,1,2,3 isomer) .
  • Key Difference : Symmetrical substitution of methyl ester groups at the 1,1,3,3 positions of the propane backbone.
  • Implications: Symmetry may enhance crystallinity or alter reactivity in polymerization compared to the asymmetrical 1,1,2,3 isomer.
2.1.2 Tetramethyl Propane-1,2,2,3-Tetracarboxylate (CAS 53046-85-8)
  • Molecular Formula : C₁₁H₁₆O₈ .
  • Key Difference : Ester groups at the 1,2,2,3 positions, creating a distinct spatial arrangement.
  • Analytical Behavior : Requires specialized reverse-phase HPLC conditions (e.g., Newcrom R1 column) for separation, suggesting differences in polarity or hydrophobicity compared to other isomers .
  • LogP : Reported as 0.800 , indicating moderate hydrophobicity .
2.2 Alkyl Ester Analogs
2.2.1 Tetraethyl 1,1,2,3-Propanetetracarboxylate (CAS 635-03-0)
  • Molecular Formula : C₁₅H₂₄O₈ .
  • Key Difference : Ethyl ester groups replace methyl esters.
  • Impact: Longer alkyl chains increase molecular weight (348.3 g/mol) and lipophilicity (higher LogP), reducing water solubility. This makes the ethyl derivative more suitable for non-polar solvents or lipid-based applications .
2.2.2 Tetraethyl 2-Phenylpropane-1,1,3,3-Tetracarboxylate (CAS 6768-26-9)
  • Structure : Incorporates a phenyl substituent on the propane backbone .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 55525-27-4 C₁₁H₁₆O₈ 276.24 Asymmetrical ester distribution; research intermediate .
Tetramethyl 1,1,3,3-Propanetetracarboxylate 28781-92-2 C₁₁H₁₆O₈ 276.24 Symmetrical ester distribution; potential for crystallinity .
Tetramethyl Propane-1,2,2,3-Tetracarboxylate 53046-85-8 C₁₁H₁₆O₈ 276.24 Requires specialized HPLC separation; LogP = 0.800 .
Tetraethyl 1,1,2,3-Propanetetracarboxylate 635-03-0 C₁₅H₂₄O₈ 348.30 Higher lipophilicity; ethyl esters enhance solvent compatibility .

Biological Activity

Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMP) is an organic compound with significant biological activity, particularly in the context of its potential applications in agriculture and medicine. This article explores its biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is a tetracarboxylic acid derivative characterized by four carboxylate groups attached to a central propane backbone. Its chemical formula is C12H20O8C_{12}H_{20}O_8, and it is often used in synthetic organic chemistry due to its ability to participate in various reactions.

1. Antioxidant Properties

Research indicates that TMP exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage. A study demonstrated that TMP could significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

2. Antimicrobial Effects

TMP has been evaluated for its antimicrobial properties against various pathogens. In laboratory settings, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Plant Growth Promotion

In agricultural applications, TMP has been studied for its role as a plant growth regulator. It enhances nutrient uptake and improves resistance to environmental stressors in crops such as Vigna angularis. Field trials indicated increased yield and improved nutritional quality when plants were treated with TMP .

Case Study 1: Antioxidant Activity

A controlled study assessed the effects of TMP on oxidative stress in human cell lines. The results indicated that cells treated with TMP had lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to untreated controls. This suggests that TMP may protect against oxidative damage at the cellular level.

Case Study 2: Antimicrobial Efficacy

In another study, TMP was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. The study concluded that TMP could serve as a potential alternative to traditional antibiotics in combating bacterial infections .

Research Findings Summary

Study Focus Findings
Study on Antioxidant ActivityCellular Oxidative StressReduced MDA levels in treated cells
Antimicrobial Efficacy StudyBacterial InfectionsMIC of 50 µg/mL against E. coli and S. aureus
Agricultural Application StudyCrop Yield ImprovementEnhanced nutrient uptake and yield in Vigna angularis

The biological activities of TMP can be attributed to several mechanisms:

  • Antioxidant Mechanism : TMP scavenges free radicals and chelates metal ions, reducing oxidative stress.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes, leading to increased permeability and eventual cell death.
  • Growth Regulation : TMP modulates phytohormone levels in plants, promoting growth and enhancing stress resilience.

Q & A

What are the optimal reaction conditions and solvents for synthesizing Tetramethyl 1,1,2,3-Propanetetracarboxylate?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves electrochemical methods. For instance, electrolysis of the compound in the presence of sodium acetate (NaOAc) yields derivatives like dimethyl 4-(methoxycarbonyl)methyl-5-oxotetrahydrofuran-3,3-dicarboxylate with high efficiency (90% yield) . Key parameters include:

  • Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to their ability to dissolve organic intermediates and stabilize reactive species .
  • Temperature: Reactions are often conducted at ambient or slightly elevated temperatures (e.g., 25–50°C) to balance reaction kinetics and byproduct formation.
  • Electrochemical Setup: Constant voltage (e.g., 1.5–3.0 V) and inert atmospheres (e.g., nitrogen) minimize side reactions.

How can NMR spectroscopy confirm the structure of this compound?

Level: Basic
Methodological Answer:
¹H and ¹³C NMR spectroscopy are critical for structural elucidation. Key spectral data for derivatives include:

Proton/Carbon δ (ppm) Multiplicity Assignment
2-CH₂4.47, 3.91Doublet (J=9.7 Hz)Methylene group adjacent to carbonyl
4-CH3.66Triplet (J=6.0 Hz)Methine linked to oxygen
CH₃O (ester)3.34–3.15SingletMethyl esters
¹³C Carbonyl170–174-Ester/ketone carbons

Cross-referencing experimental data with computational predictions (e.g., DFT calculations) ensures accuracy. Discrepancies >0.1 ppm warrant re-evaluation of stereochemistry or purity .

How should researchers resolve contradictions between experimental and computational spectroscopic data?

Level: Advanced
Methodological Answer:
Contradictions often arise from conformational flexibility or solvent effects. Steps to address this include:

Solvent Correction: Apply solvent polarity corrections to computational models (e.g., using COSMO-RS).

Dynamic Effects: Perform molecular dynamics simulations to account for rotational barriers (e.g., hindered ester group rotation).

Crystallographic Validation: Compare experimental NMR data with X-ray-derived torsion angles (e.g., C2–C1–C13–C18 dihedral angles in derivatives) .

Sensitivity Analysis: Vary computational parameters (basis sets, functional) to identify robust assignments.

For example, deviations in carbonyl ¹³C shifts may indicate incorrect ester group geometry, resolvable via X-ray crystallography .

What strategies optimize the electrochemical synthesis of derivatives from this compound?

Level: Advanced
Methodological Answer:
Optimization focuses on enhancing yield and selectivity:

  • Electrode Material: Platinum or carbon electrodes reduce overpotential for carboxylate activation .
  • Additives: NaOAc acts as a proton shuttle, improving charge transfer efficiency.
  • Polar Protic Solvents: Methanol/water mixtures stabilize intermediates but may hydrolyze esters; balance with aprotic solvents (e.g., DMF).
  • Controlled Potential Electrolysis (CPE): Maintain potentials within ±0.1 V of the target redox peak (determined via cyclic voltammetry).

Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity by HPLC (≥95%) .

What role does this compound play in synthesizing oxygen-containing heterocycles?

Level: Advanced
Methodological Answer:
The compound serves as a precursor for fused heterocycles via electrochemically driven cyclization. For example:

  • Reaction Pathway: Electrolysis induces intramolecular ester condensation, forming tetrahydrofuran derivatives (e.g., compound 6 in ).
  • Mechanism: Radical intermediates generated at the anode undergo coupling, followed by nucleophilic attack by acetate ions.
  • Applications: Resulting heterocycles are scaffolds for bioactive molecules (e.g., antiviral agents) .

What are key considerations for determining crystal structures of derivatives using X-ray diffraction?

Level: Advanced
Methodological Answer:
Successful X-ray analysis requires:

  • Crystal Quality: Grow single crystals via slow evaporation (e.g., methanol/chloroform).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms.
  • Validation: Check R-factor convergence (e.g., R₁ = 0.041, wR₂ = 0.128) and data-to-parameter ratios (>14:1) .

For phosphole derivatives, analyze P–C bond lengths (1.70–1.75 Å) and torsion angles (e.g., C1–C13–C18–C17) to confirm stereochemistry .

What safety protocols are critical when handling this compound?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Storage: Keep in sealed containers under inert gas (e.g., argon) at ≤25°C.
  • Spill Response: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl 1,1,2,3-Propanetetracarboxylate
Reactant of Route 2
Reactant of Route 2
Tetramethyl 1,1,2,3-Propanetetracarboxylate

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